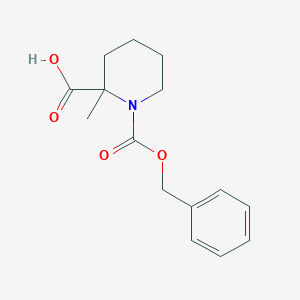
1-((Benzyloxy)carbonyl)-2-methylpiperidine-2-carboxylic acid
Descripción general
Descripción
- 1-[(Benzyloxy)carbonyl]-2-methylpiperidine-2-carboxylic acid is a chemical compound with the molecular formula C<sub>14</sub>H<sub>17</sub>NO<sub>4</sub> .
- It is also known as benzyloxycarbonyl-2-methylpiperidine-2-carboxylic acid or Boc-2-methylpiperidine-2-carboxylic acid .
- The compound contains a piperidine ring with a benzyloxycarbonyl (Boc) protecting group attached to the nitrogen atom.
Synthesis Analysis
- The synthesis of this compound typically involves the protection of the piperidine nitrogen with a Boc group using standard organic synthesis techniques.
- Further steps may include carboxylation of the piperidine ring to introduce the carboxylic acid functionality.
Molecular Structure Analysis
- The compound has an off-white appearance and is hygroscopic (absorbs moisture from the air).
- Its molecular formula is C<sub>14</sub>H<sub>17</sub>NO<sub>4</sub> .
Chemical Reactions Analysis
- The compound can undergo various reactions typical of carboxylic acids, such as esterification, amidation, and acylation.
- It can react with alcohols to form esters via Fischer esterification.
- The carboxylic acid group can be converted to an amide by heating with an ammonium carboxylate salt.
Physical And Chemical Properties Analysis
- Hygroscopic : Absorbs moisture from the environment.
- Harmful if swallowed : Caution should be exercised during handling.
- Water-soluble : May spread in water systems.
Aplicaciones Científicas De Investigación
Bench-Stable Pyridinium Salt for Benzylation
The synthesis and application of 2-Benzyloxy-1-methylpyridinium triflate, a stable, neutral organic salt, demonstrate its utility in converting alcohols into benzyl ethers upon warming. This process, involving benzylation of a wide range of alcohols, showcases a direct relevance to the manipulation of carboxylic acid derivatives for synthetic purposes, suggesting a pathway for the functionalization of similar compounds (Poon & Dudley, 2006).
Homologation of Carboxylic Acids
The development of a safe alternative to the Arndt-Eistert reaction for the homologation of carboxylic acids is highlighted through the use of 1-(trimethylsilylmethyl)benzotriazole as a one-carbon synthon. This methodology provides an efficient route for extending the carbon chain of carboxylic acids and esters, indicating a synthetic utility for compounds like 1-((Benzyloxy)carbonyl)-2-methylpiperidine-2-carboxylic acid in preparing homologated derivatives (Katritzky et al., 2001).
Oxidative Cleavage of Benzylic Ethers
The study on the oxidative cleavage of benzylic ethers using an oxoammonium salt provides insights into the transformation of ArCH2OR substrates into aromatic aldehydes and alcohols. This methodology could be relevant for the oxidative modification of benzyloxy groups in compounds like 1-((Benzyloxy)carbonyl)-2-methylpiperidine-2-carboxylic acid, leading to the formation of corresponding aldehydes and acids (Pradhan, Bobbitt, & Bailey, 2009).
Mechanisms of Tolerance to Weak Acid Stress in Microbes
Research on microbial tolerance to weak acid stress reveals the significance of carboxylic acids in microbial metabolic pathways and their applications in various industries. Understanding the molecular mechanisms of adaptation to weak acid stress in microbes could inform the design of microbial cell factories for the production of carboxylic acids, including derivatives of 1-((Benzyloxy)carbonyl)-2-methylpiperidine-2-carboxylic acid, and their utilization in food preservation, chemotherapy, and agriculture (Mira & Teixeira, 2013).
Safety And Hazards
- The compound is considered hazardous if ingested.
- It is not classified as hazardous under the OSHA Hazard Communication Standard.
- No specific environmental hazards are associated with this compound.
Direcciones Futuras
- Further research could explore its applications in drug development, organic synthesis, or materials science.
- Investigate its reactivity with other functional groups and potential biological activities.
Remember that this analysis is based on available information, and further studies may provide additional insights. Always follow proper safety precautions when handling chemicals123
Propiedades
IUPAC Name |
2-methyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(13(17)18)9-5-6-10-16(15)14(19)20-11-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGSPRTVZLVYBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCN1C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50527631 | |
| Record name | 1-[(Benzyloxy)carbonyl]-2-methylpiperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50527631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((Benzyloxy)carbonyl)-2-methylpiperidine-2-carboxylic acid | |
CAS RN |
89391-18-4 | |
| Record name | 1-[(Benzyloxy)carbonyl]-2-methylpiperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50527631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



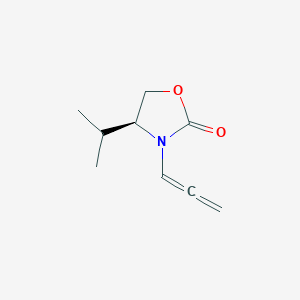
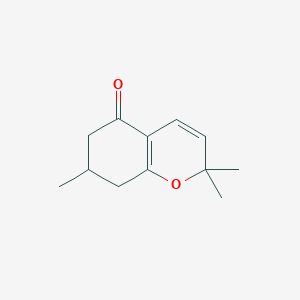
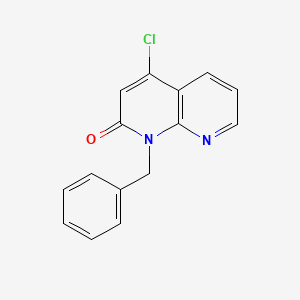

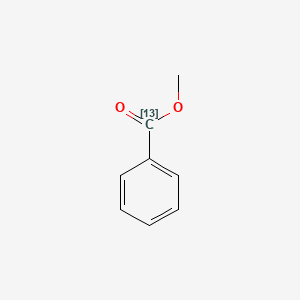



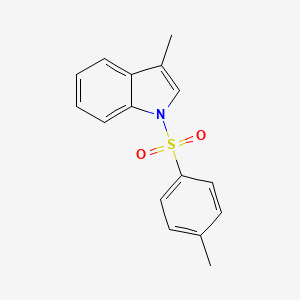



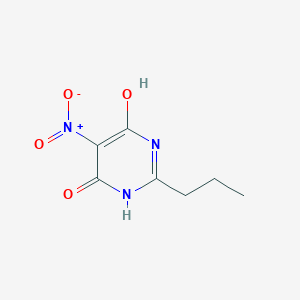
![6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1625582.png)